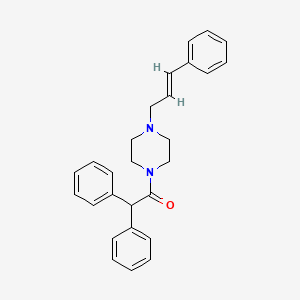
N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF-MPJC belongs to the class of piperazinecarboxamide compounds and is known to interact with various neurotransmitter receptors in the brain.
作用機序
N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide exerts its pharmacological effects by binding to and modulating the activity of various neurotransmitter receptors in the brain. It has been found to act as a partial agonist at serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors. This compound also modulates the activity of dopamine and norepinephrine receptors, which are implicated in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to induce a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It has a high affinity for various neurotransmitter receptors, making it a useful tool for studying the pharmacology of these receptors. This compound has also been found to have a good safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. This compound is also a complex compound, and its synthesis requires specialized equipment and expertise.
将来の方向性
N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. Future research should focus on further elucidating the mechanism of action of this compound and its potential therapeutic applications. Studies should also investigate the long-term safety and efficacy of this compound in animal models and human subjects. This compound could be further modified to improve its pharmacological properties and reduce its potential side effects. In conclusion, this compound has the potential to be a valuable tool for studying the pharmacology of neurotransmitter receptors and a promising therapeutic agent for various neurological and psychiatric disorders.
合成法
N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde and 2-fluoroaniline to form the intermediate compound, which is then reacted with piperazinecarboxylic acid to obtain this compound. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to modulate the activity of several neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. This compound has shown promising results in preclinical studies for the treatment of depression, anxiety, and addiction. It has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-25-17-8-7-14(13-18(17)26-2)21-19(24)23-11-9-22(10-12-23)16-6-4-3-5-15(16)20/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTAHJAICIZCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5347738.png)
![dimethyl 2-[1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5347750.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B5347763.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5347771.png)
![methyl 7-methyl-3-oxo-5-(2-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347780.png)
![2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline](/img/structure/B5347783.png)

![{2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5347807.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5347817.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5347830.png)
![7-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5347831.png)
![ethyl 2-(3-bromo-4-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347835.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5347836.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine](/img/structure/B5347839.png)